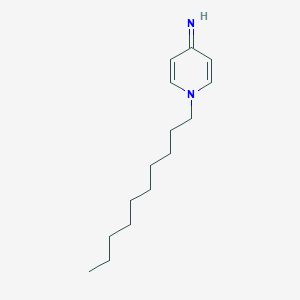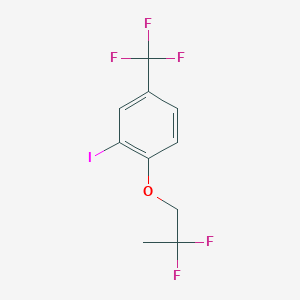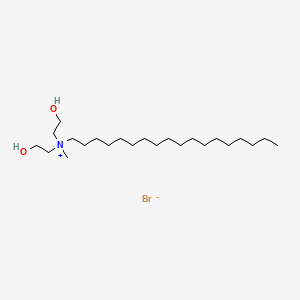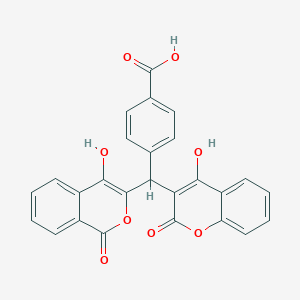
4-((4-Hydroxy-1-oxo-1H-isochromen-3-yl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Hydroxy-1-oxo-1H-isochromen-3-yl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)benzoic acid is a complex organic compound that belongs to the class of isochromen and chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Hydroxy-1-oxo-1H-isochromen-3-yl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isochromen and Chromen Derivatives: The initial step involves the synthesis of 4-hydroxy-1-oxo-1H-isochromen-3-yl and 4-hydroxy-2-oxo-2H-chromen-3-yl intermediates. These intermediates can be prepared through cyclization reactions of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The next step involves the coupling of the isochromen and chromen intermediates with a benzoic acid derivative. This can be achieved through a Friedel-Crafts acylation reaction or a similar coupling reaction using a suitable catalyst.
Final Functionalization: The final step includes the introduction of hydroxyl groups and other functional groups to obtain the desired compound. This can be done through selective oxidation or reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((4-Hydroxy-1-oxo-1H-isochromen-3-yl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Esterification: The carboxyl group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed.
Esterification: Acid catalysts like sulfuric acid (H₂SO₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with various biological targets makes them promising candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((4-Hydroxy-1-oxo-1H-isochromen-3-yl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-oxo-2H-chromen-3-yl derivatives: These compounds share the chromen structure and exhibit similar chemical reactivity.
4-Hydroxy-1-oxo-1H-isochromen-3-yl derivatives: These compounds have the isochromen structure and similar functional groups.
Uniqueness
What sets 4-((4-Hydroxy-1-oxo-1H-isochromen-3-yl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)benzoic acid apart is the combination of both isochromen and chromen moieties in a single molecule
Properties
Molecular Formula |
C26H16O8 |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
4-[(4-hydroxy-2-oxochromen-3-yl)-(4-hydroxy-1-oxoisochromen-3-yl)methyl]benzoic acid |
InChI |
InChI=1S/C26H16O8/c27-21-17-7-3-4-8-18(17)33-26(32)20(21)19(13-9-11-14(12-10-13)24(29)30)23-22(28)15-5-1-2-6-16(15)25(31)34-23/h1-12,19,27-28H,(H,29,30) |
InChI Key |
FCDZGGHHGHHWAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(OC2=O)C(C3=CC=C(C=C3)C(=O)O)C4=C(C5=CC=CC=C5OC4=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


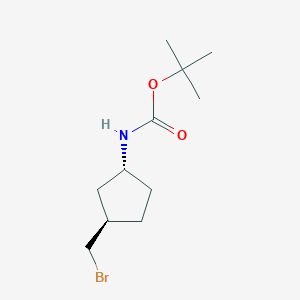
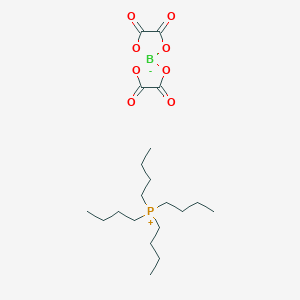
![beta-[4-(Trifluoromethyl)phenyl]propiolophenone](/img/structure/B12822199.png)
![5-Bromo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12822200.png)
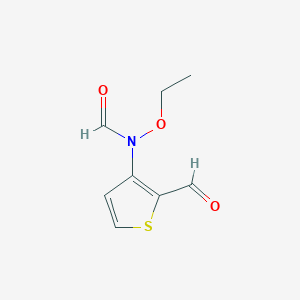
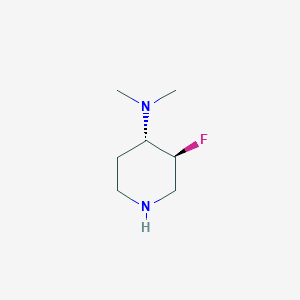
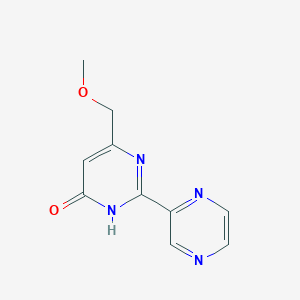
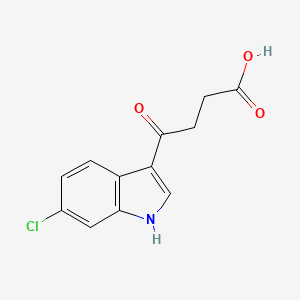


![N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine](/img/structure/B12822270.png)
